N-(4-fluoro-2-methylphenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N-(4-fluoro-2-methylphenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a pyrazolo[3,4-b]pyridine core, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-2-methylphenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves the formation of the pyrazolo[3,4-b]pyridine core followed by functionalization at various positions. One common method starts with the reaction of diphenylhydrazone with pyridine in the presence of iodine . Another approach involves the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-2-methylphenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-(4-fluoro-2-methylphenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluoro-2-methylphenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies are required to fully elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolopyridines such as:
- N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide
- N-(2-bromo-3-methylphenyl)pyrazine-2-carboxamide
- N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide
Uniqueness
N-(4-fluoro-2-methylphenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H17FN4O |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-1-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H17FN4O/c1-13-10-15(22)8-9-18(13)25-21(27)16-11-19(14-6-4-3-5-7-14)24-20-17(16)12-23-26(20)2/h3-12H,1-2H3,(H,25,27) |
InChI Key |
LBMMWULFXLIKTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=CC(=NC3=C2C=NN3C)C4=CC=CC=C4 |
Origin of Product |
United States |
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